3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, like 3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, typically involves multi-component reactions that offer a green approach. A notable method involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, sulfur, and formamide, characterized by step economy, reduced catalyst loading, and easy purification (Taoda Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically planar, with the thieno[2,3-d]pyrimidine core exhibiting significant electronic and steric features that influence its chemical reactivity and physical properties. X-ray diffraction analysis and DFT calculations are common methods used to elucidate these structures and understand their electronic properties (P. Yang et al., 2014).
Scientific Research Applications
Green Synthesis Approaches
The development of green chemistry approaches for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, emphasizing step economy, reduced catalyst loading, and easy purification. This innovative method uses a catalytic four-component reaction, showcasing an environmentally friendly synthesis pathway for this class of compounds (Shi et al., 2018).
Antimicrobial and Antifungal Activities
Research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives with potent antimicrobial and antifungal properties. Specific derivatives have demonstrated higher antifungal activity than fluconazole against Candida species, while others showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).
Synthetic Methodologies
Innovative synthetic methodologies for thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been developed, including the reaction of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate leading to new heterocyclic systems. These systems have shown promising antimicrobial activity, indicating their potential in drug development (Sirakanyan et al., 2015).
Anticancer Applications
Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized with the aim of exploring their potential as apoptosis-inducing agents in cancer therapy. These compounds have been evaluated for their in vitro and in vivo activity, particularly against breast cancer cells, highlighting their significance in the search for new anticancer drugs (Gad et al., 2020).
Anti-Inflammatory and Antimicrobial Agents
New thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents, demonstrating remarkable activity against various fungi, bacteria, and inflammation. This research underscores the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing new treatments for infectious and inflammatory diseases (Tolba et al., 2018).
properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2OS/c1-2-14-6-8-16(9-7-14)18-12-26-20-19(18)21(25)24(13-23-20)11-15-4-3-5-17(22)10-15/h3-10,12-13H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGCYYAXBJCKHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)methyl]-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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